Antimicrobial Potency Comparison: 2-(4-Bromophenyl)thiolane Derivatives vs. Meropenem Against NDM-1-Positive Pathogens
Brominated thiolane derivatives demonstrate superior antibacterial activity against NDM-positive Acinetobacter baumannii compared to the standard carbapenem antibiotic meropenem [1]. Molecular docking studies reveal that the compound achieves stable binding through hydrogen bonding and hydrophobic interactions at the NDM-1 active site, with coordination interactions targeting the zinc metallocenter of the β-lactamase enzyme [1]. Clinical isolates of NDM-positive bacteria—including Klebsiella pneumoniae, Acinetobacter baumannii, and Escherichia coli—demonstrate restored sensitivity to carbapenem antibiotics when treated in combination with brominated thiolane derivatives, confirming the compound's mechanism as direct NDM-1 β-lactamase inhibition rather than intrinsic bactericidal activity [1].
| Evidence Dimension | Antibacterial activity against NDM-positive Acinetobacter baumannii |
|---|---|
| Target Compound Data | Superior antibacterial activity vs. meropenem (exact MIC values not specified in source) |
| Comparator Or Baseline | Meropenem (standard carbapenem antibiotic) showing reduced/inadequate activity against NDM-positive strains |
| Quantified Difference | Restores carbapenem sensitivity; qualitative superiority reported |
| Conditions | NDM-positive clinical isolates; combination treatment with β-lactam antibiotics |
Why This Matters
Procurement decisions for antimicrobial screening programs must prioritize compounds with validated NDM-1 β-lactamase inhibition, as this mechanism directly addresses carbapenem resistance—a WHO critical-priority antimicrobial resistance threat.
- [1] PMC9319355. Investigation of NDM-1 β-lactamase inhibition by brominated thiolane derivatives and restoration of carbapenem sensitivity in clinical isolates. 2022. View Source
